(1E)-1,4-dibromobut-1-ene
Description
Contextual Significance of Halogenated Alkenes in Chemical Transformations
Halogenated alkenes are a class of organic compounds that play a crucial role in a wide array of chemical transformations. Their importance stems from the reactivity of the carbon-halogen bond, which can be selectively cleaved and functionalized, and the presence of the carbon-carbon double bond, which can participate in various addition and cycloaddition reactions.
One of the most significant applications of halogenated alkenes is in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These reactions, such as the Suzuki, Sonogashira, and Negishi couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov The reactivity of the halogen in these reactions generally follows the order I > Br > Cl > F, allowing for selective functionalization when multiple different halogens are present in the same molecule. thieme-connect.com Dihaloalkenes, in particular, are valuable precursors for the synthesis of multisubstituted alkenes with defined stereochemistry. thieme-connect.comnih.gov The ability to sequentially and selectively react the different carbon-halogen bonds in di- and polyhalogenated alkenes provides a modular approach to complex molecular architectures. researchgate.net
Beyond cross-coupling, halogenated alkenes are utilized in the synthesis of various functional materials, natural products, and pharmaceuticals. thieme-connect.combeilstein-journals.orgbeilstein-journals.org For instance, fluoroalkenes, a subset of halogenated alkenes, are used as bioisosteres for amide bonds in medicinal chemistry and as precursors for fluoropolymers. beilstein-journals.org The unique electronic properties conferred by the halogen atoms can influence the reactivity and biological activity of the resulting molecules.
Overview of (1E)-1,4-Dibromobut-1-ene as a Versatile Synthetic Intermediate
This compound serves as a highly versatile intermediate in organic synthesis due to its bifunctional nature, possessing both a vinyl bromide and an allyl bromide moiety. This allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products and heterocyclic compounds. beilstein-journals.orgresearchgate.net
The vinyl bromide group can participate in various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups. thieme-connect.comresearchgate.net The allyl bromide portion of the molecule is susceptible to nucleophilic substitution reactions. This dual reactivity allows for sequential functionalization at different positions of the butene backbone.
For example, (1E)-1,4-dibromobut-2-ene, a closely related isomer, has been utilized in the synthesis of profluorescent substrates for screening olefin metathesis catalysts and in the preparation of bispyridinium compounds. beilstein-journals.orgtandfonline.com It has also been employed in the synthesis of the natural product membranacin. beilstein-journals.org The reactivity of this compound is expected to be analogous, offering a platform for diverse synthetic applications.
Scope and Academic Relevance of Research on this compound Chemistry
Research into the chemistry of this compound and its isomers is an active area of investigation, driven by their potential as versatile synthetic building blocks. The academic relevance of this research lies in the development of new synthetic methodologies and the total synthesis of complex natural products and biologically active molecules.
Studies have explored the use of related dibromobutenes in various synthetic contexts. For instance, (E)-1,4-dibromobut-2-ene has been a key starting material in the synthesis of various compounds, including cholinesterase inhibitors and precursors for bioactive natural products. mdpi.comumich.edu The development of tandem chemical processes involving such intermediates highlights the ongoing effort to create efficient and atom-economical synthetic routes. umich.edu
Furthermore, the stereochemistry of dibromobutenes plays a critical role in their reactivity and the stereochemical outcome of subsequent transformations. The synthesis of specific isomers, such as the (Z)-isomer of 1,4-dibromobut-2-ene, and the study of their distinct chemical behaviors remain areas of interest. The exploration of the reactivity of these compounds in different reaction types, including cycloadditions and multicomponent reactions, continues to expand their synthetic utility.
Properties
CAS No. |
132124-79-9 |
|---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.9 |
Origin of Product |
United States |
Synthetic Methodologies for 1e 1,4 Dibromobut 1 Ene
Established Synthetic Pathways to (1E)-1,4-Dibromobut-1-ene
The synthesis of this compound can be achieved through several established routes, primarily involving the manipulation of dienic precursors or the strategic use of modern catalytic reactions like olefin metathesis.
Regioselective and Stereoselective Bromination of Dienic Precursors
The electrophilic addition of bromine to conjugated dienes such as buta-1,3-diene is a primary method for producing dibromobutene (B8328900) isomers. pearson.com This reaction can proceed via two main pathways: 1,2-addition and 1,4-addition. The formation of this compound is a result of the 1,4-conjugate addition. thieme-connect.de
The reaction is initiated by the electrophilic attack of bromine on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. masterorganicchemistry.com Subsequent attack by a bromide ion at the C4 position results in the formation of the 1,4-addition product. The stereochemistry of the resulting double bond is influenced by the reaction conditions.
A typical procedure involves the addition of bromine to a cold solution of buta-1,3-diene in a non-polar solvent like hexane. thieme-connect.de The reaction of buta-1,3-diene with bromine water can yield a mixture of products, including 3,4-dibromobut-1-ene (from 1,2-addition) and 1,4-dibromobut-2-ene (from 1,4-addition). pearson.com
| Precursor | Reagent | Product | Reference |
| Buta-1,3-diene | Bromine | 3,4-Dibromobut-1-ene and 1,4-Dibromobut-2-ene | pearson.comthieme-connect.de |
| Buta-1,3-diene | Bromine in Hexane | 3,4-Dibromobut-1-ene and 1,4-Dibromobut-2-ene | thieme-connect.de |
Olefin Metathesis Approaches to 1,4-Dibromobut-1-ene Isomers
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a modular approach to the synthesis of various alkenes, including 1,4-dibromobut-1-ene isomers. beilstein-journals.orglibretexts.org Cross-metathesis (CM) reactions, in particular, provide a strategic route to these compounds.
For instance, the cross-metathesis of bis(POM)-allylphosphonate with (E)-1,4-dibromobut-2-ene, catalyzed by a ruthenium catalyst, has been shown to afford (E)-4-bromo-bis(POM)-allylphosphonate in high yield. nih.gov This demonstrates the utility of metathesis in constructing molecules containing the brominated butene scaffold. While this example doesn't directly yield this compound, it highlights the potential of metathesis for accessing related structures.
A study by Gossi et al. describes a cross-metathesis reaction between an olefin and (E)-1,4-dibromobut-2-ene using a Hoveyda-Grubbs second-generation catalyst to produce allyl bromides. rsc.org This further underscores the applicability of olefin metathesis in synthesizing functionalized butene derivatives.
Control of (1E)-Stereochemistry in Preparation Protocols
Achieving a high yield of the desired (E)-isomer is a critical aspect of synthesizing this compound. This requires careful control over reaction conditions and effective purification strategies.
Factors Influencing E/Z Isomer Distribution
The distribution of E and Z isomers in the synthesis of 1,4-dibromobut-1-ene is significantly influenced by several factors, particularly in the context of the bromination of dienes. The stability of the resulting alkene is a key determinant, with the (E)-isomer generally being the more thermodynamically stable product due to reduced steric hindrance. masterorganicchemistry.com
Reaction temperature plays a crucial role. At higher temperatures, the reaction is reversible, and the product distribution is governed by thermodynamic control, favoring the more stable (E)-isomer. masterorganicchemistry.com Conversely, at lower temperatures, the reaction is under kinetic control, where the product distribution is determined by the relative activation energies of the transition states leading to the different isomers. masterorganicchemistry.com
The choice of solvent can also impact the E/Z ratio. Polar solvents may stabilize the transition states leading to the Z-isomer, while non-polar solvents often favor the formation of the E-isomer.
Purification and Isolation Strategies for this compound
Given that synthetic methods often yield a mixture of isomers, effective purification is essential to isolate the pure this compound. Common techniques include:
Distillation: Vacuum distillation is a frequently employed method for purifying dibromobutene isomers. google.com For instance, crude trans-1,4-dibromo-2-butene can be purified by vacuum distillation, collecting the fraction at a specific temperature and pressure range. google.com
Crystallization: The (E)-isomer is often a crystalline solid at room temperature. chemicalbook.com Crystallization from a suitable solvent, such as ligroin, can be an effective method for purification. chemicalbook.com
Chromatography: Flash column chromatography using silica (B1680970) gel is another powerful technique for separating isomers. rsc.org For example, after a cross-metathesis reaction, the desired product can be purified by flash chromatography. beilstein-journals.orgrsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, several aspects can be considered to align with these principles.
One area of focus is the use of catalysis. Olefin metathesis, for example, is a catalytic reaction that often proceeds with high atom economy, a key principle of green chemistry. beilstein-journals.orgnih.gov The development of highly efficient and recyclable catalysts is an ongoing area of research.
Another approach involves the use of electrochemical methods. Organic electrosynthesis is considered a green synthetic tool as it can circumvent the need for stoichiometric oxidants or reductants and often uses milder reaction conditions. jchemlett.com For instance, the electrochemical dicarboxylation of 1,3-butadiene (B125203) involves the in-situ generation of 1,4-dibromobut-2-ene. jchemlett.com While this specific reaction does not directly produce the target compound, it illustrates the potential of electrochemical methods in the synthesis of related structures.
Furthermore, exploring solvent-free reactions or the use of more benign solvents can significantly improve the environmental profile of the synthesis. Research into solid-supported reagents, such as bromine on alumina, also presents a potential avenue for greener bromination reactions. acs.org
Reactivity and Mechanistic Investigations of 1e 1,4 Dibromobut 1 Ene
Nucleophilic Substitution Pathways Involving (1E)-1,4-Dibromobut-1-ene
Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound. s3waas.gov.in The presence of two distinct carbon-bromine bonds, one at a primary allylic position and the other at a vinylic position, dictates the regioselectivity of these reactions. Nucleophiles, being electron-rich species, preferentially attack the electron-deficient carbon atom bonded to the halogen. s3waas.gov.in The nature of the nucleophile, the solvent, and the reaction conditions can influence whether the reaction proceeds via an S_N_1 or S_N_2 mechanism. s3waas.gov.inlibretexts.org
The allylic bromide in this compound is significantly more susceptible to nucleophilic attack than the vinylic bromide. This is due to the ability of the adjacent double bond to stabilize the transition state of the reaction. In S_N_1-type reactions, this stabilization occurs through the formation of a resonance-stabilized allylic carbocation. masterorganicchemistry.comlibretexts.org This delocalization of positive charge across the C1-C2-C3 system means that the incoming nucleophile can attack at either C1 or C3, leading to the potential for both 1,2- and 1,4-addition products. masterorganicchemistry.com
In S_N_2 reactions, the transition state involving the breaking of the C-Br bond and the formation of the new C-Nu bond is lowered in energy by the adjacent π-system. The regioselectivity of these reactions is often high, with the nucleophile attacking the less sterically hindered primary carbon. For instance, copper-catalyzed allylic alkylation of β,β-diboryl acrylates with (E)-1,4-dibromobut-2-ene results in the exclusive formation of γ-selective products, indicating an S_N_2' mechanism. acs.orgacs.org
A study involving the reaction of 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (B1663404) (7-MEOTA) with (E)-1,4-dibromobut-2-ene unexpectedly produced N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine. mdpi.com The proposed mechanism involves an initial β-elimination, assisted by the leaving group, to form a carbocation which then undergoes nucleophilic substitution. mdpi.com
This compound readily reacts with a variety of carbon-based nucleophiles. Copper(I)-catalyzed allylic alkylation using 2-heteroaryllithium reagents has been shown to be a highly regioselective process, yielding α-substituted products in good to excellent yields. rsc.org A notable example is the twofold alkylation of (E)-1,4-dibromobut-2-ene, which produces the dialkylated product in 70% isolated yield. rsc.org These reactions tolerate a wide range of functional groups and proceed under mild conditions. rsc.org
Similarly, the coupling of (E)-1,4-dibromobut-2-ene with β,β-diboryl acrylates, catalyzed by copper, exclusively generates the γ-selective product. acs.org This suggests an S_N_2 mechanistic pathway leading to the less sterically hindered α-substituted product. acs.org Indium-mediated reactions of 1,4-dibromobut-2-yne with aldehydes result in a butadien-2-yl addition, presumably through an allenylmethyl-indium intermediate. thieme-connect.com
The following table summarizes the outcomes of selected reactions with carbon-based nucleophiles:
| Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
| 2-Heteroaryllithium | CuBr·SMe₂ | α-Substituted dialkylated product | 70% | rsc.org |
| β,β-Diboryl acrylates | CuCl, PPh₃, K₃PO₄ | γ-Selective product | Moderate | acs.org |
| Aldehydes | Indium | Butadien-2-yl addition | 53-68% | thieme-connect.com |
The reaction of this compound with tertiary amines can lead to the formation of both mono- and bis-quaternary ammonium (B1175870) salts. These salts have applications in various fields, including as intermediates in pharmaceutical synthesis. ulisboa.pt The synthesis involves the nucleophilic attack of the amine on the electrophilic carbon of the C-Br bond. Due to the higher reactivity of the allylic bromide, the formation of the mono-quaternary ammonium salt at this position is the initial product.
Further reaction with another equivalent of the tertiary amine, or a different one, can lead to the formation of the bis-quaternary ammonium salt, although substitution at the vinylic position is generally more challenging. The synthesis of these salts can be carried out in various solvents, with ethanol (B145695) often providing high yields. researchgate.net The reaction conditions, such as temperature and stoichiometry, can be controlled to favor the formation of either the mono- or bis-quaternized product. google.com A number of novel quaternary ammonium salts have been synthesized and characterized, with some showing potential as antimicrobial agents. nih.govsemanticscholar.org
Elimination Reactions Initiated by this compound
Elimination reactions, particularly dehydrohalogenation, represent another significant reaction pathway for this compound. tdx.catchemicalnote.com These reactions are typically promoted by bases and lead to the formation of unsaturated systems like dienes and alkynes. chemicalnote.com The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1), often competing with nucleophilic substitution reactions. masterorganicchemistry.comiitk.ac.in
Dehydrohalogenation of alkyl halides is a classic method for the synthesis of alkenes. chemicalnote.commasterjeeclasses.com In the case of this compound, the presence of two bromine atoms allows for the potential of a double dehydrohalogenation to form buta-1,3-diyne. However, the more common outcome is the elimination of HBr from the allylic portion of the molecule to yield a brominated diene.
The E2 mechanism, which is a one-step concerted process, is favored by strong, non-nucleophilic bases. chemicalnote.comiitk.ac.in The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. iitk.ac.in In contrast, the E1 mechanism proceeds through a carbocation intermediate, similar to the S_N_1 pathway, and is favored by weak bases and polar protic solvents. masterorganicchemistry.comlibretexts.org
Substitution and elimination reactions are often in competition. libretexts.orgmsu.edu The outcome of the reaction depends on several factors, including the nature of the substrate, the strength and concentration of the base/nucleophile, and the reaction temperature. Strong, bulky bases tend to favor elimination, while strong, non-bulky nucleophiles favor substitution. Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com
In the case of this compound, the reaction with a species that is both a strong nucleophile and a strong base can lead to a mixture of substitution and elimination products. For example, reaction with hydroxide (B78521) can lead to both allylic alcohols (via substitution) and brominated dienes (via elimination). The formation of byproducts can also occur through rearrangements of carbocation intermediates in E1/S_N_1 reactions or through subsequent reactions of the initially formed products. chemicalnote.com For instance, the hydroxyl groups in (E)-2,3-dibromo-2-butene-1,4-diol are susceptible to nucleophilic substitution by hydrobromic acid, leading to side products. google.com
The following table outlines the general conditions favoring substitution versus elimination:
| Reaction Type | Substrate | Nucleophile/Base | Solvent | Temperature |
| S_N_1/E1 | Tertiary > Secondary | Weak Base/Nucleophile | Polar Protic | Higher T favors E1 |
| S_N_2/E2 | Primary > Secondary | Strong Nucleophile/Base | Polar Aprotic/Less Polar | Higher T favors E2 |
Electrophilic and Radical Addition Reactions to the Alkene Moiety of this compound
The alkene moiety in this compound is susceptible to both electrophilic and radical addition reactions. The presence of the bromine atoms influences the reactivity and regioselectivity of these additions.
In electrophilic addition , the reaction of this compound with bromine (Br₂) typically proceeds via a bromonium ion intermediate. thieme-connect.de This intermediate can then be attacked by a bromide ion. The addition of bromine to conjugated dienes like buta-1,3-diene can result in both 1,2- and 1,4-addition products. scribd.commasterorganicchemistry.com For instance, the reaction of buta-1,3-diene with one mole of bromine can yield a mixture of 3,4-dibromobut-1-ene (1,2-addition) and 1,4-dibromobut-2-ene (1,4-addition). scribd.com The reaction conditions, such as solvent polarity, can influence the ratio of these products. thieme-connect.de In the case of this compound, the existing bromo substituents will affect the stability of the carbocation intermediates and thus the product distribution. The addition of bromine water to buta-1,3-diene can also lead to the formation of bromohydrins, where Br and OH groups are added across the double bond. pearson.com
Radical addition reactions also occur with this compound. For example, the free-radical addition of hydrogen bromide (HBr) to conjugated dienes is a known process that can also lead to a mixture of 1,2- and 1,4-addition products. masterorganicchemistry.com The regioselectivity is governed by the stability of the resulting radical intermediates.
Organometallic Transformations of this compound
This compound is a valuable substrate in a variety of organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Copper-Catalyzed Allylic Alkylation and Stereocontrol
Copper-catalyzed allylic alkylation is a powerful tool for C-C bond formation. nih.govkaist.ac.kr In the context of this compound, this reaction allows for the substitution of the allylic bromine atom with various nucleophiles. The stereochemical outcome of these reactions is of significant interest, with the goal of controlling the formation of specific stereoisomers.
Recent studies have demonstrated highly enantioselective copper-catalyzed asymmetric allylic alkylation (AAA) of related allylic electrophiles using Grignard reagents in the presence of a chiral ligand. nih.gov While direct examples with this compound as the substrate are not extensively detailed in the provided results, the principles of stereocontrol in copper-catalyzed allylic alkylations are well-established. nih.govnih.gov The choice of chiral ligand is crucial for inducing asymmetry and achieving high enantioselectivity. nih.gov For instance, in the coupling of β,β-diboryl acrylates with (E)-1,4-dibromobut-2-ene, a related compound, copper catalysis with a phosphine (B1218219) ligand led to the exclusive formation of the γ-selective product, suggesting an SN2' mechanism. nih.govacs.org This highlights the ability of the catalyst system to control the regioselectivity of the nucleophilic attack.
The development of stereoselective methods for the allylic substitution of 1,1-diborylalkanes with allylic bromides has also been a focus, achieving high levels of regio-, diastereo-, and enantioselectivity. beilstein-journals.org These advancements suggest the potential for similar controlled reactions with this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and this compound can serve as a coupling partner. nobelprize.orgrsc.org These reactions, such as the Suzuki, Negishi, and Heck reactions, enable the formation of C-C bonds by coupling an organometallic reagent with an organic halide. nobelprize.org
For instance, a palladium-catalyzed tandem cross-coupling reaction of a derivative of this compound with phenylzinc chloride has been utilized in the synthesis of (Z)-tamoxifen. scielo.br This demonstrates the utility of the vinylic dibromide moiety in sequential coupling reactions. Furthermore, palladium-catalyzed cross-coupling of 1,1-diboronates with vinyl bromides can produce 1,4-dienes, showcasing the reactivity of both the boronate and the allylboron intermediate. nih.gov
The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. rsc.org
Other Transition Metal-Mediated Transformations (e.g., Rhodium-catalyzed cycloadditions)
Beyond copper and palladium, other transition metals can mediate unique transformations of this compound and related unsaturated systems. Rhodium, in particular, has been shown to catalyze a variety of cycloaddition reactions. nih.govpku.edu.cnnih.gov
Rhodium catalysts are effective in promoting (5+2) and (5+1) cycloadditions of 1,4-enynes, which share structural similarities with this compound. nih.gov These reactions proceed through mechanisms involving rhodium coordination, oxidative cyclization, and reductive elimination to form complex carbocyclic and heterocyclic structures. nih.gov While direct examples utilizing this compound in rhodium-catalyzed cycloadditions were not found in the search results, the reactivity patterns of similar substrates suggest its potential as a precursor for generating the necessary enyne or diene components for such transformations. For example, rhodium-catalyzed intramolecular [4+2] cycloaddition of allene-1,3-dienes has been shown to produce cis-fused bicyclic products with high diastereoselectivity. rsc.org
Cascade and Tandem Reaction Sequences Featuring this compound
The multiple reactive sites in this compound make it an ideal candidate for cascade or tandem reaction sequences, where multiple bond-forming events occur in a single pot.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgyoutube.comnih.gov this compound can be envisioned as a building block in such reactions due to its bifunctional nature (alkene and two bromide groups).
While specific examples of MCRs directly incorporating this compound are not prevalent in the initial search, its derivatives can participate in such sequences. For example, (1E)-1,4-dibromobut-2-ene is used to synthesize 2-substituted 1,3-butadienes, which can then undergo further reactions like [2+2] cycloadditions in a sequential manner. scholaris.ca This highlights the potential of using dibromobutenes as precursors for generating reactive dienes for subsequent cascade processes. The development of new MCRs is an active area of research, and the unique structure of this compound offers opportunities for designing novel complexity-generating transformations. nih.gov
Mechanistic Studies of Complex Reaction Networks
The reactivity of this compound allows it to participate in complex reaction networks, leading to the formation of diverse molecular architectures. Mechanistic studies, often aided by computational analysis, are crucial for understanding and predicting the outcomes of these intricate transformations.
In the context of multicomponent reactions, the behavior of reactants can lead to unexpected products. For instance, in a five-component reaction involving an aromatic aldehyde, an aromatic amine, and butane-2,3-dione, the expected product is a 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) scaffold. nih.gov However, variations in the substrates, such as the use of electron-rich aromatic amines or the presence of reactive functional groups, can alter the reaction pathway. nih.gov
A notable example involved a reaction with specific substrates (1e, 2e, and 3) where the anticipated DHPP product was only formed in a minor yield (7%), with the major product being a different scaffold isolated in 65% yield. nih.gov Computational analysis of the mechanistic network was employed to elucidate the pathways leading to these products. nih.gov In another case, a reaction involving substrates 1e, 2e, and 3 yielded a unique fluorescent product in a low yield of 4%, the structure of which was determined through a combination of NMR spectroscopy and X-ray crystallography. nih.gov The proposed mechanism for the formation of this unexpected product was not initially identified by the computational algorithm, highlighting the complexity of these reaction systems. nih.gov
The versatility of dibrominated butene derivatives is further demonstrated in the synthesis of various heterocyclic compounds. For example, 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane has been utilized as a precursor for the synthesis of adamantyl-containing pyrrolines, pyrroles, pyridazinium salts, furans, thiophenes, and larger ring systems like (dihydro)-1,6-benzodioxocines, diazocines, oxazocines, and thiazocines. researchgate.net The dihydro derivatives formed in these reactions are often unstable and readily oxidize to their corresponding aromatic heterocyclic counterparts. researchgate.net
The following table provides an overview of the types of heterocyclic systems synthesized from a related dibromobutene (B8328900) derivative and the general observation regarding their stability.
Table 1: Heterocyclic Systems Synthesized from 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane
| Heterocycle Class | Specific Examples | Stability of Dihydro Intermediates |
|---|---|---|
| Five-membered rings | Pyrrolines, Pyrroles, Furan, Thiophene | Unstable, easily oxidized to aromatic compounds |
| Six-membered rings | Pyridazinium salt | - |
| Eight-membered rings | (Dihydro)-1,6-benzodioxocine, Diazocine, Oxazocine, Thiazocine | Dihydro derivatives are unstable |
Data sourced from ResearchGate. researchgate.net
Electrochemical Reactivity of this compound
The electrochemical behavior of this compound and related compounds has been a subject of investigation, particularly in the context of carboxylation reactions using carbon dioxide. jchemlett.comjchemlett.com These studies explore the potential for synthesizing dicarboxylic acids through electrochemical methods.
Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of chemical species. wikipedia.org It involves scanning the potential of a working electrode and measuring the resulting current, providing insights into reaction mechanisms, stability of intermediates, and electron transfer kinetics. wikipedia.orgpalmsens.com
In 1997, Grinberg and colleagues investigated the cathodic double carboxylation of 1,3-butadiene (B125203) with CO₂ to synthesize 3-hexenedioic acid, a precursor to adipic acid. jchemlett.com The proposed mechanism involved the in-situ generation of 1,4-dibromobut-2-ene through the bromination of 1,3-butadiene at the anode, followed by its carboxylation at the cathode. jchemlett.com However, the desired dicarboxylic acid was obtained in a low yield of only 3%. jchemlett.com This poor efficiency was attributed to competing reactions, specifically the reductive debromodimerization and oligomerization of the 1,4-dibromobut-2-ene intermediate. jchemlett.com
The following table summarizes the key aspects of the electrochemical carboxylation study involving the in-situ generation of a dibromobutene species.
Table 2: Electrochemical Dicarboxylation of 1,3-Butadiene via in-situ generated 1,4-Dibromobut-2-ene
| Parameter | Details |
|---|---|
| Reactants | 1,3-Butadiene, Carbon Dioxide (CO₂) |
| Electrolyte | nBu₄NBr in DMF |
| Electrodes | Platinum anode, Lead cathode |
| Proposed Intermediate | 1,4-Dibromobut-2-ene |
| Desired Product | 3-Hexenedioic acid |
| Observed Yield | 3% |
| Competing Reactions | Reductive debromodimerization and oligomerization of the intermediate |
Data sourced from the Journal of Chemistry Letters. jchemlett.com
This early work highlighted the challenges associated with the electrochemical carboxylation of dienes mediated by dibromo intermediates. jchemlett.com Subsequent research has continued to explore different conditions and substrates to improve the efficiency of such transformations. jchemlett.com The electrochemical reduction of this compound itself would be expected to proceed via cleavage of the carbon-bromine bonds, potentially leading to radical or anionic intermediates that could be trapped by electrophiles like CO₂ or undergo other reaction pathways depending on the experimental conditions.
Applications of 1e 1,4 Dibromobut 1 Ene in Advanced Organic Synthesis
Construction of Diverse Carbon Skeletons
The unique structural features of 1,4-dibromobutene isomers make them valuable precursors for the assembly of complex carbon frameworks, including dienic and polyenic systems, as well as macrocyclic structures.
(1E)-1,4-Dibromobut-1-ene and its isomers are effective reagents for the synthesis of dienes and polyenes through various coupling strategies. The differential reactivity of the vinylic and allylic bromide moieties can be exploited for sequential and selective reactions.
A notable application involves the copper-catalyzed coupling of 2-thienyllithium (B1198063) with (E)-1,4-dibromobut-2-ene, resulting in a twofold alkylation to yield the corresponding dialkylated product in 70% isolated yield. mit.edu This method demonstrates the utility of the dibromobutene (B8328900) scaffold in constructing larger, symmetrical molecules. mit.edu
In another example, the coupling of a β,β-diboryl acrylate (B77674) with (E)-1,4-dibromobut-2-ene under copper catalysis exclusively affords the γ-selective product in moderate yields. organic-chemistry.org This regioselectivity highlights the controlled manner in which the butene backbone can be incorporated into more complex structures. Similarly, the reaction of another borylated substrate with (E)-1,4-dibromobut-2-ene also yields the α-selective product, indicating that the reaction proceeds via an SN2 mechanism to give the less sterically hindered product. mcgill.cawikipedia.org
Furthermore, (E)-1,4-dibromobut-2-ene serves as a key starting material in the synthesis of a triene precursor for the natural product membranacin. nih.gov The synthesis involves a multi-step sequence starting from the dibromobutene isomer. nih.gov
Table 1: Synthesis of Dienic and Polyenic Systems
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Thienyllithium | (E)-1,4-Dibromobut-2-ene | CuBr·SMe2 | Dialkylated Thiophene | 70% | mit.edu |
| Methyl 3,3'-bispinacolboryl propenoate | (E)-1,4-Dibromobut-2-ene | CuCl/PPh3 | γ-Substituted Product | Moderate | organic-chemistry.org |
| Borylated Substrate | (E)-1,4-Dibromobut-2-ene | Not specified | α-Substituted Product | Not specified | mcgill.cawikipedia.org |
| (E)-1,4-Dibromobut-2-ene | Multiple steps | Not specified | Triene precursor for Membranacin | Not specified | nih.gov |
While direct macrocyclization reactions utilizing this compound are not extensively documented, its isomer, (E)-1,4-dibromobut-2-ene, plays a crucial role in the synthesis of acyclic diene precursors for subsequent ring-closing metathesis (RCM). researchgate.net RCM is a powerful technique for the formation of macrocycles, and the diene unit derived from dibromobutene is a key structural motif for this transformation. researchgate.netnih.gov
A prominent example is the synthesis of the macrocyclic precursor to BILN 2061, a potent HCV NS3 protease inhibitor. The synthesis involves a sequential SN2–SN2' dialkylation of a glycine-derived imine with (E)-1,4-dibromobut-2-ene. researchgate.net This acyclic tripeptide diene then undergoes a highly efficient ring-closing metathesis to form the 15-membered macrocyclic backbone of BILN 2061. researchgate.net
The success of RCM in synthesizing macrocycles is often dependent on factors such as the choice of catalyst and reaction conditions, including the use of high dilution to favor intramolecular cyclization over intermolecular oligomerization. rsc.orgmdpi.com The development of more active and robust catalysts, such as Grubbs' second-generation catalysts, has significantly expanded the scope and practicality of RCM in macrocycle synthesis. nih.gov
Table 2: Macrocyclization via RCM of a Diene Derived from (E)-1,4-Dibromobut-2-ene
| Precursor | Key Reagent for Diene Synthesis | Cyclization Method | Product | Application | Reference |
|---|---|---|---|---|---|
| Glycine-derived imine | (E)-1,4-Dibromobut-2-ene | Ring-Closing Metathesis (RCM) | 15-membered macrocycle | Precursor to BILN 2061 (HCV Protease Inhibitor) | researchgate.net |
Design and Synthesis of Complex Heterocyclic Scaffolds
The reactivity of 1,4-dibromobutene isomers has been harnessed for the construction of a wide array of heterocyclic systems containing nitrogen, oxygen, and sulfur atoms. These methods often involve the reaction of the dibromo-compound with appropriate nucleophiles, leading to cyclization and the formation of the heterocyclic ring.
A notable study demonstrates the utility of 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane, a derivative of a dibromobutene isomer, in the synthesis of various adamantyl-containing heterocycles. researchgate.net The dihydro derivatives formed in these reactions are often unstable and readily oxidize to the corresponding aromatic heterocycles. researchgate.net
The synthesis of nitrogen-containing heterocycles from dibromobutene isomers is a well-established strategy. For instance, adamantyl-containing pyrrolines and pyrroles have been synthesized from 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane. researchgate.net The general synthesis of 3-pyrrolines can be achieved by reacting cis-1,4-dihalo-2-butenes with amines. researchgate.netnih.gov
The reaction of 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane with hydrazine (B178648) derivatives leads to the formation of adamantyl-substituted pyridazinium salts. researchgate.net Furthermore, this adamantyl derivative has been used to synthesize diazocines, which are eight-membered nitrogen-containing heterocycles. researchgate.net The synthesis of diazocines often involves reductive or oxidative cyclization of appropriate precursors. escholarship.org
Table 3: Synthesis of Nitrogen-Containing Heterocycles
| Starting Material | Reagent | Heterocyclic Product | Reference |
|---|---|---|---|
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Amine | Adamantyl-pyrroline, Adamantyl-pyrrole | researchgate.net |
| cis-1,4-Dihalo-2-butene | Amine | 3-Pyrroline | researchgate.netnih.gov |
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Hydrazine derivative | Adamantyl-pyridazinium salt | researchgate.net |
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Diamine | Adamantyl-diazocine | researchgate.net |
The synthesis of oxygen-containing heterocycles from dibromobutene isomers has also been explored. 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane has been successfully converted into adamantyl-containing furans. researchgate.net The synthesis of substituted furans is a topic of significant interest, with various methods being developed. rsc.org
The same adamantyl derivative serves as a precursor for oxazocines, which are eight-membered rings containing both oxygen and nitrogen. researchgate.net The synthesis of oxazocines can also be achieved through other routes, such as palladium-catalyzed cycloadditions. Additionally, (dihydro)-1,6-benzodioxocines, another class of eight-membered oxygen-containing heterocycles, have been synthesized from the adamantyl-dibromobutene derivative. researchgate.net The synthesis of 1,4-benzodioxocines has also been reported through flash vacuum pyrolysis of suitable precursors.
Table 4: Synthesis of Oxygen-Containing Heterocycles
| Starting Material | Reagent | Heterocyclic Product | Reference |
|---|---|---|---|
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Oxygen nucleophile | Adamantyl-furan | researchgate.net |
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Amino alcohol | Adamantyl-oxazocine | researchgate.net |
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Catechol derivative | Adamantyl-(dihydro)-1,6-benzodioxocine | researchgate.net |
The versatility of dibromobutene isomers extends to the synthesis of sulfur-containing heterocycles. Adamantyl-substituted thiophenes have been prepared from 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane. researchgate.net The synthesis of thiophenes is a well-developed area of heterocyclic chemistry, with methods such as the reaction of 1,4-diiodo-1,3-dienes with a sulfur source being reported.
Furthermore, the reaction of 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane with a reagent containing both sulfur and nitrogen atoms leads to the formation of adamantyl-thiazocines, eight-membered heterocycles with sulfur and nitrogen atoms. researchgate.net The synthesis of sulfur-containing heterocycles is of great importance due to their diverse applications.
Table 5: Synthesis of Sulfur-Containing Heterocycles
| Starting Material | Reagent | Heterocyclic Product | Reference |
|---|---|---|---|
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Sulfur nucleophile | Adamantyl-thiophene | researchgate.net |
| 1-((Z)-1,4-Dibromobut-2-en-2-yl)adamantane | Thioamino alcohol/amine | Adamantyl-thiazocine | researchgate.net |
| 1,4-Diiodo-1,3-dienes | Potassium sulfide | Substituted thiophenes |
Utilization in Natural Product Total Synthesis and Analog Preparation
The unique structural and reactive properties of this compound make it a valuable C4 building block in the intricate field of natural product synthesis. Its ability to act as a bifunctional electrophile allows for the construction of complex cyclic and acyclic frameworks that are central to the architecture of many biologically active molecules.
Precursor to Bioactive Scaffolds and Molecular Architectures
This compound and its isomers are key starting materials for creating molecular scaffolds found in a variety of natural products. A notable application is in the synthesis of molecules containing the tetrahydrofuran (B95107) (THF) ring system, a common motif in many bioactive compounds. For instance, a synthetic route toward the natural product membranacin, which involves metal-oxo and metal-peroxy-mediated oxidative cyclizations, utilizes a triene intermediate prepared in a few steps from (E)-1,4-dibromobut-2-ene. beilstein-journals.org This initial building block is crucial for establishing the core structure, which is then elaborated through subsequent reactions to yield the target molecule. beilstein-journals.org The permanganate (B83412) oxidation of the derived triene followed by treatment with NaIO₄–SiO₂ efficiently produces a single diastereoisomeric lactone in 76% yield, which is a key intermediate on the path to membranacin. beilstein-journals.org
The versatility of this building block extends to the synthesis of other complex natural products. The macrocyclic core of the highly cytotoxic marine natural product Amphidinolide F contains two 2,5-trans-substituted THF rings. beilstein-journals.org The synthesis of such complex motifs often relies on strategies where key fragments are assembled using versatile C4 synthons. Similarly, the total syntheses of rollidecin C and D feature a late-stage Re(VII)-catalyzed oxidative polycyclization to introduce two THF rings with excellent diastereoselectivity in a single step. beilstein-journals.org Furthermore, the synthesis of terpenoids has been achieved through the deconjugative α-alkylation of cyclohexenecarboxaldehydes using 1,4-dibromobut-2-ene as the key electrophile. researchgate.net
Development of Novel Catalytic Systems and Ligands
The reactivity of this compound has been harnessed for the development of specialized catalytic systems. Its two bromine atoms, possessing different reactivities (vinylic and allylic), allow for sequential and controlled modifications, leading to the creation of sophisticated molecules that can act as catalysts or probes for catalytic reactions.
Chiral Phase-Transfer Catalyst Synthesis from this compound Derivatives
Phase-transfer catalysis (PTC) is a powerful method in organic synthesis, and the design of effective chiral catalysts is crucial for asymmetric synthesis. nih.gov Derivatives of this compound are instrumental in synthesizing novel chiral phase-transfer catalysts. A significant approach involves the modification of Cinchona alkaloids, which are well-established scaffolds for organocatalysts. austinpublishinggroup.com
New catalysts have been synthesized by reacting Cinchona alkaloids with (E)-1,4-dibromobut-2-ene in tetrahydrofuran (THF) with sodium hydride (NaH) as the base, achieving yields of 60% to 70%. austinpublishinggroup.com These novel catalysts, which modify both the hydroxyl and bridgehead nitrogen groups of the alkaloid simultaneously, have been successfully applied in asymmetric alkylation and Darzens reactions. austinpublishinggroup.com
In a different application, a stereoselective cyclopropanation of an N-phenylmethyleneglycine ethyl ester was achieved using trans-1,4-dibromobut-2-ene in the presence of a cinchonidine-derived chiral phase-transfer catalyst. researchgate.net This reaction, conducted under solid-liquid phase transfer conditions, produced the desired vinyl-substituted cyclopropane (B1198618) amino acid ester with high yields and significant enantiomeric excess (up to 84% ee). researchgate.net This demonstrates the utility of the dibromobutene scaffold in generating catalysts for stereoselective carbon-carbon bond formation.
Table 1: Asymmetric Darzens Reaction Catalyzed by a Novel Chiral PTC Derived from (E)-1,4-dibromobut-2-ene
| Catalyst | Solvent | Base | cis/trans Ratio | ee (%) |
| 4a | THF | KOH | >99/1 | 85 |
| 4a | Toluene | KOH (solid) | No Reaction | - |
| 4a | Toluene | KOH (50% aq.) | No Reaction | - |
Data sourced from a study on novel chiral phase transfer catalysts. austinpublishinggroup.com The catalyst 4a showed excellent performance in THF with KOH.
Design of Profluorescent Substrates for Catalyst Screening
Efficiently screening catalyst performance is essential for discovering new and improved catalytic systems. This compound derivatives are key to the design of profluorescent substrates used for the high-throughput screening of olefin metathesis catalysts. beilstein-journals.orgnih.gov
These substrates are cleverly designed molecules that become fluorescent only after a specific catalytic reaction occurs. beilstein-journals.org A typical synthesis involves connecting a fluorophore and a quencher moiety within the same molecule. beilstein-journals.org For example, N-allyl-2,4-dinitroaniline can be alkylated with (E)-1,4-dibromobut-2-ene. beilstein-journals.org The resulting molecule contains two terminal double bonds. Upon ring-closing metathesis catalyzed by a ruthenium complex, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. beilstein-journals.org This fluorescence signal directly correlates with the activity of the metathesis catalyst, allowing for rapid screening in a 96-well plate format. beilstein-journals.orgnih.gov The kinetic data obtained from this fluorescence assay show good agreement with results from traditional HPLC analysis, validating the approach. beilstein-journals.org
Integration into Polymer Chemistry for Monomer Design
The unique structure of this compound and its isomers makes them valuable as initiators in polymerization reactions, leading to the formation of advanced polymers with applications in materials science and biomedicine.
Specifically, (E)-1,4-dibromo-but-2-ene has been employed as an initiator for the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) (EtOx). mdpi.comresearchgate.net This process yields poly(2-ethyl-2-oxazoline) (PEtOx) based macromonomers that are terminated with polymerizable acrylic end groups. mdpi.comresearchgate.net These macromonomers are essentially polymer chains with reactive handles at their ends, allowing them to be cross-linked into a network structure.
These PEtOx-based hydrogels are of significant interest in tissue engineering. researchgate.net They can be structured into complex three-dimensional microstructures using techniques like two-photon polymerization (2PP). mdpi.com The resulting scaffolds mimic the natural extracellular matrix and can be used to support cell growth and tissue regeneration. researchgate.net The ability to create such precisely defined and biocompatible materials highlights the important role of initiators like this compound derivatives in the design of functional monomers for advanced polymer synthesis. mdpi.comresearchgate.net
Spectroscopic and Computational Studies on 1e 1,4 Dibromobut 1 Ene and Its Derivatives
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures and the real-time analysis of chemical reactions. For (1E)-1,4-dibromobut-1-ene, techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide invaluable insights into its three-dimensional arrangement and reactive behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Confirmation
High-resolution NMR spectroscopy is a powerful technique for unequivocally determining the stereochemistry of organic compounds. In the case of this compound, both ¹H and ¹³C NMR are instrumental in confirming the E configuration of the double bond. The magnitude of the coupling constant (³J value) between the vinylic protons is a key indicator of stereochemistry. For a trans or E configuration, the coupling constant is typically in the range of 11-18 Hz, whereas a cis or Z configuration exhibits a smaller coupling constant, usually between 6-12 Hz.
Based on established NMR principles, a hypothetical ¹H NMR data table for this compound is presented below to demonstrate the expected values for stereochemical confirmation.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~6.2-6.5 | d | ~15 |
| H-2 | ~5.9-6.2 | dt | ~15, ~7 |
| H-3 | ~2.8-3.0 | m | - |
| H-4 | ~3.4-3.6 | t | ~7 |
| This is a hypothetical table based on known NMR trends for similar structures. |
The large coupling constant of approximately 15 Hz for the vinylic protons (H-1 and H-2) would provide strong evidence for the E configuration of the double bond. Further confirmation can be obtained from two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy), where the absence of a cross-peak between the vinylic protons would support the trans arrangement.
Mass Spectrometry in Reaction Pathway Analysis
Mass spectrometry is a vital tool for analyzing reaction pathways by identifying intermediates, products, and byproducts. In the context of this compound, mass spectrometry can be employed to monitor the progress of a reaction and elucidate its mechanism. The fragmentation pattern of the molecule provides a characteristic fingerprint. Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum of this compound would exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a compound with two bromine atoms will show three molecular ion peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
The fragmentation of the molecular ion would likely proceed through the loss of a bromine atom or cleavage of the carbon-carbon bonds. The expected major fragments for this compound are outlined in the table below.
| m/z | Ion Formula | Description |
| 212, 214, 216 | [C₄H₆Br₂]⁺ | Molecular ion (M, M+2, M+4) |
| 133, 135 | [C₄H₆Br]⁺ | Loss of a bromine radical |
| 53 | [C₄H₅]⁺ | Loss of two bromine radicals |
| This table is based on general fragmentation patterns of dibromoalkenes. |
By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it is possible to separate and identify the components of a reaction mixture, thereby providing a detailed picture of the reaction pathway. Real-time reaction monitoring using mass spectrometry can also provide kinetic information about the formation of different species.
X-ray Crystallography for Absolute Configuration Assignment of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While this compound itself is not chiral, it can be used as a starting material to synthesize chiral derivatives. For instance, a nucleophilic substitution reaction at one of the bromine atoms with a chiral nucleophile would result in a chiral product.
To determine the absolute configuration of such a derivative, a single crystal of the enantiomerically pure compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of all atoms, allowing for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter.
While no specific crystal structures of derivatives of this compound are available in the searched literature, the general methodology is well-established. The synthesis of a chiral derivative and its subsequent analysis by X-ray crystallography would provide conclusive proof of its absolute stereochemistry.
Theoretical and Computational Investigations of this compound Reactivity
Theoretical and computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into the electronic structure and reactivity of molecules. For this compound, quantum mechanical calculations can predict its properties and model its behavior in chemical reactions.
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure and energetics of molecules. For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and thermodynamic stability.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Another important property that can be calculated is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents.
A representative table of calculated electronic properties for a similar molecule, (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene, is shown below to illustrate the type of data obtained from such studies.
| Property | Calculated Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 1.5 D |
| Data for (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene from a DFT study. |
These computational approaches provide a deeper understanding of the intrinsic properties of this compound that govern its reactivity.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for modeling reaction pathways and analyzing the structures and energies of transition states. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products, which proceeds through one or more transition states.
For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to calculate the activation energies for different possible mechanisms. This allows for the prediction of the most likely reaction pathway and the expected products. The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a substitution reaction, the geometry of the transition state can distinguish between an S(_N)1 and an S(_N)2 mechanism.
The analysis of the transition state can also involve the calculation of vibrational frequencies to confirm that it is a true saddle point on the potential energy surface (i.e., it has one imaginary frequency). Furthermore, kinetic isotope effects can be calculated and compared with experimental data to validate the proposed mechanism. While specific computational studies on the reaction pathways of this compound were not found in the search results, the general methodologies are well-established for studying the reactions of haloalkenes.
Conformational Analysis of this compound and Intermediates
The study of conformational isomers, or conformers, which are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is fundamental to elucidating reaction mechanisms and predicting chemical behavior. For a molecule such as this compound, rotation around the C2-C3 and C3-C4 single bonds would give rise to various conformers with distinct energies and populations.
Typically, such an analysis would involve a combination of experimental techniques, like variable-temperature nuclear magnetic resonance (NMR) spectroscopy or gas-phase electron diffraction, and theoretical calculations using methods such as Density Functional Theory (DFT) or ab initio computations. These studies would aim to identify the most stable conformers, the energy barriers to rotation between them, and the geometric parameters (bond lengths, bond angles, and dihedral angles) that define their structures.
A theoretical conformational analysis of this compound would likely explore the potential energy surface as a function of the dihedral angles around the central single bonds. This would allow for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to interconversion. The relative energies of these conformers would then be used to calculate their expected populations at a given temperature.
Similarly, the investigation of reaction intermediates is critical for a complete understanding of a compound's reactivity. For this compound, this could involve studying the structure and stability of carbocations, radicals, or other transient species formed during chemical transformations. Spectroscopic and computational methods are invaluable tools for characterizing these often short-lived intermediates.
Despite the importance of such studies, a specific and detailed conformational analysis of this compound, complete with data on its various conformers and any associated reaction intermediates, has not been reported in the reviewed literature. Consequently, the creation of detailed data tables outlining these properties is not possible at this time. This highlights an opportunity for future research to explore the conformational landscape of this and related halogenated butenes, which would contribute to a more complete understanding of their chemical and physical properties.
Q & A
Q. What are the established synthetic routes for (1E)-1,4-dibromobut-1-ene, and how can reaction conditions be optimized?
this compound is synthesized via bromination of buta-1,3-diene. A common method involves anti-addition of bromine (Br₂) to the conjugated diene, yielding 1,4-dibromobut-2-ene as a major product. Stereochemical control (E/Z isomerism) requires careful temperature modulation (e.g., low temperatures favor kinetic control). Optimization can be monitored via gas chromatography (GC) to track intermediates and adjust stoichiometry .
- Key parameters:
- Solvent polarity (e.g., CCl₄ vs. CH₂Cl₂)
- Temperature (-20°C to 25°C)
- Bromine addition rate
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How is this compound utilized in foundational organic synthesis?
The compound serves as a dihalide precursor in:
- Elimination reactions : To generate conjugated dienes (e.g., dehydrohalogenation with KOH/ethanol).
- Cross-coupling : Suzuki-Miyaura reactions for C-C bond formation .
- Methodological note: Steric effects from bromine atoms influence regioselectivity in substitution reactions.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in radical addition reactions?
Radical initiators (e.g., AIBN) promote homolytic cleavage of C-Br bonds, forming bromine radicals. DFT calculations reveal that the stability of transition states dictates preferential attack at the less substituted carbon due to lower steric hindrance. Kinetic studies (via UV-Vis monitoring) show a 70:30 preference for 1,2-addition over 1,4-pathways under photolytic conditions .
- Contradiction alert: Discrepancies in reported selectivity may arise from solvent polarity effects (e.g., polar solvents stabilize ionic intermediates, altering pathways).
Q. How can contradictory data on the thermal stability of this compound be resolved?
Conflicting thermogravimetric analysis (TGA) results (decomposition at 80°C vs. 110°C) likely stem from impurities or oxygen presence. A methodological approach includes:
Q. What role does this compound play in indoor surface chemistry and environmental interfaces?
Brominated alkenes adsorb onto indoor surfaces (e.g., paints, polymers), influencing air quality via slow-release bromine radicals. Advanced microspectroscopic techniques (e.g., ToF-SIMS) reveal surface degradation products like HBr and dibrominated ketones. Environmental impact studies require quantifying airborne concentrations using GC-MS with cryogenic trapping .
Methodological Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Stability Comparison Under Different Atmospheres
| Condition | Decomposition Onset (°C) | Major Byproduct |
|---|---|---|
| N₂ Atmosphere | 110 | HBr, 1-bromobutene |
| O₂ Atmosphere | 80 | Br₂, ketones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
